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CB-1158 (also known as INCB001158 or Numidargistat) is a potent, orally bioavailable small-

molecule inhibitor of arginase (ARG), an enzyme that plays a critical role in tumor immune

evasion.[1][2] By depleting the essential amino acid L-arginine, arginase-expressing myeloid

cells within the tumor microenvironment suppress the proliferation and effector function of T

cells and Natural Killer (NK) cells.[1][3] CB-1158 is designed to reverse this

immunosuppressive mechanism, thereby restoring anti-tumor immunity. This guide provides a

comprehensive comparison of CB-1158's efficacy, supported by preclinical and clinical data, to

inform ongoing research and drug development efforts.

Preclinical Efficacy of CB-1158 in Syngeneic Mouse
Models
CB-1158 has demonstrated significant single-agent and combination-therapy efficacy in a

variety of syngeneic mouse cancer models. These studies highlight the immune-mediated

mechanism of action, as the anti-tumor effect is abrogated in immunocompromised mice.[4]
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Cancer Model Cell Line Treatment Key Findings Reference

Colon Carcinoma CT26
CB-1158 (100

mg/kg, BID)

Significant tumor

growth inhibition.
[1][5]

CB-1158 + anti-

PD-L1

Enhanced tumor

growth inhibition

compared to

either agent

alone.

[3]

CB-1158 +

Gemcitabine

Augmented anti-

tumor efficacy.
[1]

Lewis Lung

Carcinoma
LLC CB-1158

Significant

single-agent anti-

tumor efficacy.[4]

[6]

[4][6]

CB-1158

No effect on

tumor growth in

immunocomprom

ised (C57/scid)

mice.

[4]

Melanoma B16F10 CB-1158

Significant tumor

growth inhibition.

[1][6]

[1][6]

CB-1158 + anti-

PD-L1

Improved anti-

tumor activity.
[6]

CB-1158 +

Epacadostat

Improved anti-

tumor activity.
[6]

Breast Cancer 4T1 CB-1158
Significant tumor

growth inhibition.
[1]

Lung Carcinoma Madison-109 CB-1158

Single-agent

anti-tumor

efficacy.

[6]
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CB-1158 + Low-

dose Radiation

Improved anti-

tumor activity.
[6]

Experimental Protocols: Preclinical Studies
The preclinical efficacy of CB-1158 was evaluated in various syngeneic mouse models. Below

are the generalized experimental methodologies employed in these studies.

Animal Models: Immune-competent mice, such as BALB/c (for CT26 and 4T1 models) and

C57BL/6 (for LLC and B16F10 models), were utilized. For mechanism-of-action studies,

immunocompromised strains like C57/scid mice were also used.[4]

Tumor Cell Implantation: Tumor cells (typically 1 x 10^6 cells) were injected subcutaneously

into the flank of the mice. For the 4T1 breast cancer model, cells were implanted

orthotopically into the mammary fat pad.[2]

Drug Administration: CB-1158 was administered orally, typically on a twice-daily (BID)

schedule, at doses around 100 mg/kg.[5] Combination therapies involved the co-

administration of other agents like checkpoint inhibitors (e.g., anti-PD-L1 antibodies) or

chemotherapy (e.g., gemcitabine).[1][3]

Efficacy Endpoints: The primary endpoint was the measurement of tumor volume over time

to assess tumor growth inhibition.

Pharmacodynamic Assessments: To confirm the mechanism of action, studies included the

analysis of:

Plasma and tumor L-arginine levels.[4]

Infiltration of immune cells (e.g., CD8+ T cells, NK cells) into the tumor microenvironment

via flow cytometry.[1][6]

Expression of inflammatory cytokines and interferon-inducible genes within the tumor.[1][6]
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A first-in-human, open-label, Phase 1 clinical trial (NCT02903914) evaluated the safety,

pharmacokinetics, pharmacodynamics, and preliminary efficacy of CB-1158 as a monotherapy

and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced or

metastatic solid tumors.[7][8][9]

Summary of Clinical Trial Data (NCT02903914)
Treatment Arm Cancer Types Dose Levels Key Findings Reference

Monotherapy
Advanced/Metast

atic Solid Tumors
50-150 mg BID

Generally well-

tolerated. Dose-

dependent

increase in

plasma arginine,

consistent with

arginase

inhibition. Limited

single-agent anti-

tumor activity.

[9]

Combination with

Pembrolizumab

NSCLC,

Melanoma,

Urothelial, CRC

(MSI/MSS),

Gastric, SCCHN,

Mesothelioma

50-100 mg BID

Generally well-

tolerated. The

highest response

rate was

observed in anti-

PD-1/PD-L1-

naïve patients

with head and

neck squamous

cell carcinoma

(HNSCC), with

an overall

response rate of

19.2%.[9]

[7][9]
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Study Design: This was a multi-part, open-label, non-randomized Phase 1 study. The study

included dose-escalation cohorts for both monotherapy and combination therapy to

determine the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in

specific tumor types.[7][9]

Patient Population: Patients with advanced or metastatic solid tumors who had progressed

on standard therapies were enrolled.[7]

Treatment: CB-1158 was administered orally twice daily. Pembrolizumab was administered

intravenously at a dose of 200 mg every 3 weeks in the combination arms.[9]

Endpoints:

Primary: Safety and tolerability.[9]

Secondary: Pharmacokinetics, pharmacodynamics (including plasma arginine levels), and

preliminary efficacy assessed by overall response rate (ORR).[9][10]

Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental approaches, the following diagrams

are provided.
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Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
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Preclinical Workflow
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Caption: Generalized experimental workflow for preclinical evaluation of CB-1158.
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Clinical Trial Workflow (NCT02903914)
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Caption: Simplified workflow of the Phase 1 clinical trial of CB-1158.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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